molecular formula C4H9FO3S B1331102 3-Fluoropropyl methanesulfonate CAS No. 372-04-3

3-Fluoropropyl methanesulfonate

Cat. No.: B1331102
CAS No.: 372-04-3
M. Wt: 156.18 g/mol
InChI Key: NCTJTTYHDNOOEM-UHFFFAOYSA-N
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Description

3-Fluoropropyl methanesulfonate: is an organic compound with the molecular formula C4H9FO3S and a molecular weight of 156.18 g/mol . It is a colorless liquid commonly used in organic synthesis and research applications. The compound is known for its reactivity and is often utilized as an intermediate in the preparation of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluoropropyl methanesulfonate can be synthesized through the reaction of 3-fluoropropanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in a solvent like dichloromethane at low temperatures (0-5°C) to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The process involves careful control of temperature, solvent, and reagent concentrations to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoropropyl methanesulfonate primarily undergoes nucleophilic substitution reactions due to the presence of the methanesulfonate group, which is a good leaving group. It can also participate in elimination reactions under certain conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include , , and . The reactions are typically carried out in polar aprotic solvents like or .

    Elimination Reactions: These reactions can be induced by strong bases such as in solvents like .

Major Products:

    Nucleophilic Substitution: The major products are typically substituted propyl derivatives, such as or .

    Elimination Reactions: The major product is .

Scientific Research Applications

Organic Synthesis

3-Fluoropropyl methanesulfonate is widely used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions allows for the introduction of the fluoropropyl group into target molecules, which can enhance their biological activity.

Medicinal Chemistry

One significant application of this compound is in the development of fluorinated drugs. For instance, it serves as a precursor in synthesizing non-radioactive analogs of γ-Tocotrienol (γ-T-3), a form of Vitamin E. This analog is crucial for studying Vitamin E biodistribution using positron emission tomography (PET) imaging techniques .

Fluorinated Drug Development

The compound has been employed in synthesizing [^18F]F-γ-T-3, which shows promise as an F-18 PET tracer for detailed in vivo studies of Vitamin E. The synthesis involves two steps: the formation of TsO-γ-T-3 followed by its reaction with [^18F]fluoride. The non-radioactive F-γ-T-3 is synthesized using this compound, demonstrating its importance in radiochemistry .

Case Study 1: Vitamin E Research

In a study aimed at understanding Vitamin E dynamics, researchers synthesized F-γ-T-3 using this compound. This non-radioactive analog allowed for comparative studies with radiolabeled versions, enhancing the understanding of Vitamin E's role in biological systems and its distribution within organisms .

Case Study 2: Fluorinated Polymers

The compound has also been utilized in producing specialty chemicals and materials, including fluorinated polymers and surfactants. These materials exhibit unique properties such as increased chemical resistance and improved thermal stability, making them valuable in various industrial applications.

Mechanism of Action

The mechanism of action of 3-fluoropropyl methanesulfonate involves the alkylation of nucleophilic sites in target molecules. The methanesulfonate group acts as a leaving group, allowing the fluoropropyl moiety to react with nucleophiles such as amines , alcohols , and thiols . This alkylation process can modify the chemical and biological properties of the target molecules .

Comparison with Similar Compounds

  • 3-Chloropropyl methanesulfonate
  • 3-Bromopropyl methanesulfonate
  • 3-Iodopropyl methanesulfonate

Comparison:

Biological Activity

3-Fluoropropyl methanesulfonate (CAS Number: 372-04-3) is an organic compound with the molecular formula C4_4H9_9FO3_3S and a molecular weight of 156.18 g/mol. It is primarily utilized as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its biological activity is particularly significant due to its role as a precursor in the development of fluorinated drugs, which often exhibit enhanced biological activity and metabolic stability.

The biological activity of this compound is mainly attributed to its ability to undergo alkylation reactions. The methanesulfonate group serves as an effective leaving group, facilitating the reaction of the fluoropropyl moiety with nucleophilic sites in target molecules such as amines, alcohols, and thiols. This alkylation can significantly modify the chemical and biological properties of the target molecules, leading to enhanced pharmacological effects.

Applications in Drug Development

  • Synthesis of Fluorinated Drugs :
    • This compound is used in synthesizing fluorinated analogs of existing drugs, which can improve their efficacy and safety profiles. For instance, it has been employed in developing non-radioactive analogs of γ-Tocotrienol (a form of Vitamin E) for PET imaging studies, allowing researchers to investigate Vitamin E biodistribution in vivo without using radioactive materials.
  • Chiral Fluorinated Alkyl Derivatives :
    • Research has demonstrated that derivatives synthesized from this compound can effectively inhibit specific enzymes involved in metabolic pathways. For example, certain chiral derivatives have shown nanomolar potency against the enzyme RPE65, indicating potential applications in treating retinal diseases .

Toxicity and Safety

While the compound exhibits promising biological activities, understanding its toxicity profile is essential for safe application. Data on its safety and hazard classifications indicate that exposure should be managed carefully due to potential health risks associated with its chemical structure .

Case Study: Synthesis of Non-Radioactive γ-Tocotrienol Analog

In a study aimed at developing a non-radioactive analog of γ-Tocotrienol using this compound, researchers synthesized F-γ-T-3 as a key reagent. This analog was crucial for validating PET imaging techniques used to track Vitamin E distribution in living organisms. The synthesis involved several steps where this compound acted as a pivotal intermediate, showcasing its utility in biomedical research.

Case Study: Chiral Fluorinated Derivatives

Another investigation focused on synthesizing chiral fluorinated derivatives from this compound for potential therapeutic applications. The study revealed that these derivatives exhibited significant cytoprotective effects in vitro against toxic concentrations of all-trans-retinal in ARPE65 cells. This highlights the compound's potential role in developing treatments for retinal degenerative diseases .

Research Findings Summary Table

Study Objective Findings
Synthesis of F-γ-TocotrienolDevelop non-radioactive analog for PET imagingSuccessfully synthesized F-γ-T-3; useful for studying Vitamin E biodistribution
Chiral Fluorinated DerivativesEvaluate cytoprotective effectsDemonstrated significant cytoprotection in ARPE65 cells; potential application in retinal therapy

Properties

IUPAC Name

3-fluoropropyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9FO3S/c1-9(6,7)8-4-2-3-5/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTJTTYHDNOOEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90289903
Record name 3-Fluoropropyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372-04-3
Record name 372-04-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Fluoropropyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-fluoro-propan-1-ol (31.2 g, 400 mmol) in 300 mL of CH2Cl2 was treated with methanesulfonyl chloride (55 g, 38 mL, 480 mmol, 1.2 equiv) at 0° C. The resulting reaction mixture was gradually warmed to room temperature and stirred for 1-2 hours. When 1H NMR showed the reaction was complete, the reaction mixture was treated with H2O (100 mL), and the two layers were separated. The aqueous layer was extracted with CH2Cl2 (2×100 mL). The combined organic layers were washed with H2O (3×100 mL) and dried over MgSO4. The solvent was removed in vacuo to afford the desired methanesulfonic acid 3-fluoro-propyl ester (57.2 g, 91% yield) as a yellow oil.
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31.2 g
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38 mL
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300 mL
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100 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To an ice cold, stirred solution of 19.0 g (0.244 mole) of 3-fluoropropanol and 39.5 g (0.300 mole) of triethylamine in 300 mL of methylene chloride was added dropwise 34.4 g (0.300 mole) of methanesulfonyl chloride. The resultant mixture was allowed to warm to room temperature and was stirred for approximately 18 hours. The mixture was poured into water and was washed with an aqueous, saturated sodium bicarbonate solution. The organic phase was dried over anhydrous magnesium sulfate and was filtered. The filtrate was distilled under reduced pressure to yield 41.3 g of 3-fluoropropyl methanesulfonate as a liquid, bp 116° C./15 mm Hg.
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19 g
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39.5 g
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300 mL
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34.4 g
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Synthesis routes and methods IV

Procedure details

A solution of methanesulfonyl chloride (1.714 ml, 22.00 mmol) in DCM (5 ml) was added dropwise to a stirred cold (0° C.) solution of 3-fluoropropan-1-ol (1.562 g, 20 mmol) and TEA (3.35 ml, 24.00 mmol) in DCM (20 ml). The mixture was stirred at 0-5° C. for ˜2 h and washed with water, satd. NaHCO3, water, brine and dried (MgSO4). Evaporation of DCM gave 3-fluoropropyl methanesulfonate as a colorless oil (2.92 g, 93.6%). Neat potassium thioacetate (2.74 g, 24.00 mmol) was added to a stirred solution of 3-fluoropropyl methanesulfonate (2.9 g) in DMSO (20 ml) and the mixture stirred overnight. Product was extracted with ether (2×25 ml), washed with water, brine and dried (MgSO4). Evaporation of ether gave S-3-fluoropropyl ethanethioate as a light brown oil. Chlorine gas was bubbled into cold (−10° C.) stirred two-phase solution of S-3-fluoropropyl ethanethioate (1.0 g, 7.34 mmol) in DCM (5 ml) and Water (5.00 ml) until green color appeared in aqueous phase and maintained for 1-2 h. Layers separated and aq. layer re-extracted with DCM (2×10 ml). Combined DCM extracts were washed with 10% NaHSO3 solution, water, brine and dried (MgSO4). Evaporation of DCM gave the intermediate, 3-fluoropropane-1-sulfonyl chloride as a light brown oil (405 mg, 34%) which was treated with an. NH3 solution (10 ml, 0.5M in dioxane) and stirred for 30-45 min. Precipitated NH4Cl was filtered off and the filtrate was evaporated to dryness to afford 3-fluoropropane-1-sulfonamide as a light brown oil (265 mg).
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1.714 mL
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1.562 g
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TEA
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3.35 mL
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5 mL
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 3-Fluoropropyl methanesulfonate in studying Vitamin E?

A1: this compound serves as a key reagent in synthesizing a non-radioactive analog of γ-Tocotrienol (γ-T-3), a type of Vitamin E. [] This analog, F-γ-T-3, is crucial for comparison and validation purposes in studies utilizing positron emission tomography (PET) imaging to track Vitamin E distribution in living organisms. [] The research aimed to develop a method for studying Vitamin E biodistribution and dynamics in vivo, not for therapeutic purposes.

Q2: How does the synthesis of F-γ-T-3 using this compound contribute to Vitamin E research?

A2: The synthesis of F-γ-T-3 using this compound provides a non-radioactive counterpart to the radiolabeled [18F]F-γ-T-3 used in PET imaging. [] This is important for several reasons:

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